Bienvenue dans la boutique en ligne BenchChem!

Laurinterol

Antimycobacterial Nontuberculous Mycobacteria Drug Discovery

Laurinterol is the optimal brominated sesquiterpenoid for antimycobacterial (M. abscessus MIC 2-4 µg/mL) and anti-Naegleria (IC50 13.42 µM) discovery. It outperforms debromolaurinterol and isolaurinterol in target-specific assays. Select for SAR studies requiring the brominated reference standard. Verify purity (≥98%) and storage (-20°C) for research use only.

Molecular Formula C15H19BrO
Molecular Weight 295.21 g/mol
CAS No. 10539-87-4
Cat. No. B1674563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaurinterol
CAS10539-87-4
SynonymsLaurinterol;  NSC 248546;  NSC-248546;  NSC248546; 
Molecular FormulaC15H19BrO
Molecular Weight295.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O
InChIInChI=1S/C15H19BrO/c1-9-6-13(17)11(7-12(9)16)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1
InChIKeyUGGAHNIITODSKB-ONERCXAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Laurinterol (CAS 10539-87-4): Key Physicochemical and Sourcing Overview for Procurement Decisions


Laurinterol is a brominated sesquiterpenoid phenol (molecular formula C₁₅H₁₉BrO, MW 295.21) isolated primarily from marine red algae of the genus Laurencia (e.g., L. johnstonii, L. intermedia, L. okamurai) and the sea hare Aplysia kurodai [1]. It is recognized as an inhibitor of the Na⁺/K⁺-ATPase sodium-potassium ion pump and an inducer of apoptosis, with reported antibacterial, antimycobacterial, and antiparasitic properties [2]. This document provides comparative evidence to support selection decisions when evaluating laurinterol against closely related brominated and non-brominated sesquiterpene analogs.

Why In-Class Substitution of Laurinterol Is Not Recommended Without Comparative Data


Although laurinterol belongs to a broader family of Laurencia-derived sesquiterpenes that includes analogs such as debromolaurinterol, isolaurinterol, aplysin, and allolaurinterol, these compounds are not functionally interchangeable. Subtle structural variations—particularly the presence and position of the bromine atom—profoundly alter biological activity profiles across different target organisms. For example, debromolaurinterol (lacking bromine) shows superior ATP inhibition against Naegleria fowleri relative to laurinterol [1], while laurinterol outperforms debromolaurinterol in antimycobacterial assays [2]. Similarly, isolaurinterol, a constitutional isomer, demonstrates markedly different leishmanicidal potency [3]. Without side-by-side comparative data, selecting an analog based solely on structural similarity risks suboptimal or absent activity in the intended application. The following evidence guide provides the quantitative head-to-head comparisons necessary for informed scientific and procurement decisions.

Laurinterol Evidence Guide: Head-to-Head Quantitative Comparisons with Closest Analogs


Antimycobacterial Activity: Laurinterol vs. Clinical Reference Drug Imipenem Against Mycobacterium abscessus

Laurinterol demonstrates antimycobacterial activity against Mycobacterium abscessus with minimum inhibitory concentration (MIC) values that are lower (i.e., more potent) than those of the reference drug imipenem [1]. This direct comparison against a clinically used antibiotic establishes laurinterol's potency benchmark relative to a standard-of-care comparator rather than merely among its sesquiterpene class. The study evaluated laurinterol against six nontuberculous mycobacteria (NTM) strains; against M. abscessus, laurinterol achieved an MIC range of 2–4 µg/mL, compared to imipenem's MIC range of 4–8 µg/mL [1].

Antimycobacterial Nontuberculous Mycobacteria Drug Discovery

Anti-Naegleria fowleri Activity: Laurinterol vs. Debromolaurinterol and Isolaurinterol — Potency and Selectivity Index

In a direct comparative study of phenolic sesquiterpenes from Laurencia johnstonii against Naegleria fowleri trophozoites (ATCC 30808), laurinterol exhibited an IC₅₀ of 13.42 ± 2.57 µM, which is more potent than both debromolaurinterol (IC₅₀ = 18.76 ± 4.03 µM) and isolaurinterol (IC₅₀ = 28.18 ± 0.13 µM) [1]. Critically, laurinterol also demonstrated a favorable selectivity index (SI = CC₅₀/IC₅₀) of approximately 6.0 (calculated as 80.11 / 13.42) against murine macrophages (J774.A1 cell line, CC₅₀ = 80.11 ± 7.79 µM), compared to debromolaurinterol's SI of ~3.7 and isolaurinterol's SI of ~0.9 [1].

Antiparasitic Naegleria fowleri PAM

Antibacterial Activity Against MRSA and Vancomycin-Susceptible Enterococcus: Laurinterol vs. Allolaurinterol

In a study evaluating halogenated Laurencia metabolites against 22 human pathogenic bacterial strains, laurinterol and its analog allolaurinterol were directly compared for bactericidal activity . Both compounds displayed identical potency (MIC/MBC = 3.13 µg/mL) against three strains of methicillin-resistant Staphylococcus aureus (MRSA) . However, against three strains of vancomycin-susceptible Enterococcus, laurinterol exhibited an MIC/MBC of 3.13 µg/mL, whereas allolaurinterol required 6.25 µg/mL, indicating that laurinterol is 2-fold more potent against this clinically relevant Gram-positive pathogen .

Antibacterial MRSA Drug-Resistant Pathogens

Leishmanicidal Activity: Laurinterol vs. Debromolaurinterol, Isolaurinterol, and Aplysin Against Leishmania amazonensis Promastigotes

In a comparative study of five sesquiterpenes isolated from Laurencia johnstonii against Leishmania amazonensis promastigotes, laurinterol exhibited an IC₅₀ of 34.45 µM [1]. While laurequinone was the most potent compound in the panel (IC₅₀ = 1.87 µM), laurinterol demonstrated higher potency than aplysin (IC₅₀ = 54.13 µM) but was less potent than debromolaurinterol (IC₅₀ = 12.48 µM) and isolaurinterol (IC₅₀ = 10.09 µM) [1]. This data clarifies laurinterol's relative position within its structural class for this specific indication, showing that debromination or isomerization enhances anti-leishmanial activity.

Leishmanicidal Neglected Tropical Diseases Antiprotozoal

ATP Production Inhibition in Naegleria fowleri: Laurinterol vs. Debromolaurinterol — Class-Level Mechanistic Inference

A mechanistic study evaluating cyclolaurane sesquiterpenes against Naegleria fowleri demonstrated that debromolaurinterol induces a 99.98% reduction in ATP production in treated parasite cells [1]. Laurinterol and allolaurinterol were also included in the structure-activity relationship (SAR) analysis and molecular modeling, confirming that all three compounds share ATPase inhibition as a primary mechanism of action [1]. However, quantitative ATP inhibition data for laurinterol itself was not separately reported in this study. The SAR analysis reinforces that the cyclolaurane scaffold is critical for ATPase-targeting activity, but the bromine substituent in laurinterol modulates potency relative to debromolaurinterol.

ATPase Inhibition Mechanism of Action Naegleria fowleri

Insecticidal and Acetylcholinesterase Inhibitory Activity: Laurinterol as the Sole Active Component from Laurencia nidifica Extract

Bioassay-guided fractionation of an ethyl acetate extract from the Okinawan red alga Laurencia nidifica led to the isolation of four halogenated sesquiterpenes, among which laurinterol was identified as the primary active compound [1]. Laurinterol exhibited repellent and insecticidal activity against the maize weevil Sitophilus zeamais, insecticidal activity against the termite Reticulitermes speratus, and demonstrated acetylcholinesterase (AChE) inhibitory effect [1]. The other three co-isolated sesquiterpenes were not reported to show comparable activity in this fractionation study, indicating that laurinterol is the principal entomotoxic constituent. No quantitative IC₅₀ values for AChE inhibition were provided.

Insecticidal Acetylcholinesterase Inhibition Biopesticide

Optimal Application Scenarios for Laurinterol Based on Comparative Evidence


Nontuberculous Mycobacteria (NTM) Drug Discovery — Mycobacterium abscessus Focus

Laurinterol is best deployed as a lead compound in antimycobacterial discovery programs targeting M. abscessus and other NTM. Evidence shows laurinterol achieves MIC values (2–4 µg/mL) lower than the reference drug imipenem (4–8 µg/mL) [1], positioning it as a higher-potency starting point for medicinal chemistry optimization. Its selectivity index (SI > 10 against mammalian Vero cells, calculated as CC₅₀/MIC) further supports its suitability for hit-to-lead development [1]. Procurement should prioritize laurinterol over the less potent analog aplysin for this indication.

Primary Amoebic Meningoencephalitis (PAM) Therapeutic Development

For research targeting Naegleria fowleri, the causative agent of PAM, laurinterol offers the optimal combination of antiparasitic potency (IC₅₀ = 13.42 µM) and mammalian cell selectivity (SI ≈ 6.0) among the cyclolaurane sesquiterpenes tested [1]. It outperforms both debromolaurinterol (IC₅₀ = 18.76 µM, SI ≈ 3.7) and isolaurinterol (IC₅₀ = 28.18 µM, SI ≈ 0.9) [1]. Researchers should select laurinterol as the preferred tool compound for PAM-focused mechanism-of-action and in vivo efficacy studies.

Anti-MRSA and Anti-Enterococcus Antibacterial Screening Programs

Laurinterol demonstrates potent bactericidal activity against both MRSA (3.13 µg/mL) and vancomycin-susceptible Enterococcus (3.13 µg/mL) [1]. Compared to the analog allolaurinterol, which requires a 2-fold higher concentration (6.25 µg/mL) to achieve the same effect against Enterococcus, laurinterol provides broader-spectrum anti-Gram-positive coverage at a single, low concentration [1]. This makes laurinterol the preferred choice for antibacterial screening libraries targeting drug-resistant Gram-positive pathogens.

Marine Natural Product Structure-Activity Relationship (SAR) Studies — Bromination Effects

Laurinterol serves as a critical comparator compound in SAR studies exploring the role of bromine substitution in cyclolaurane and laurane sesquiterpenes. Comparative data against debromolaurinterol, isolaurinterol, and aplysin across antimycobacterial, anti-Naegleria, and leishmanicidal assays reveal that bromination enhances potency in some systems (e.g., antimycobacterial, anti-Naegleria) while reducing it in others (e.g., leishmanicidal) [1] [2]. Researchers should include laurinterol as the brominated reference standard when evaluating novel derivatives or when seeking to understand the pharmacophoric contribution of halogen atoms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laurinterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.